

# In silico docking studies of "2-Butenyl N-phenylcarbamate" with target proteins

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Compound of Interest

Compound Name: 2-Butenyl N-phenylcarbamate

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An In Silico Docking Comparison of Carbamate Derivatives as Cholinesterase Inhibitors

## A Comparative Guide for Researchers in Drug Discovery

Introduction

In the quest for novel therapeutic agents, in silico docking studies have become an indispensable tool for predicting the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative analysis of in silico docking studies of various carbamate derivatives with a focus on their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic signaling pathway and prominent targets in Alzheimer's disease research. While this guide is centered on the broader class of carbamate derivatives, it is important to note that a specific search for "2-Butenyl N-phenylcarbamate" did not yield any dedicated in silico docking studies in the public domain. The following data and protocols are therefore based on published research on analogous carbamate-containing compounds and are intended to provide a valuable reference for researchers in the field.

## **Performance Comparison of Carbamate Derivatives**

The following table summarizes the docking scores and key interactions of representative carbamate derivatives against AChE and BuChE, as reported in various studies. These



compounds serve as alternatives to "**2-Butenyl N-phenylcarbamate**" for the purpose of this comparative guide.

| Compound<br>Name   | Target Protein                    | Docking Score<br>(kcal/mol)                   | Interacting<br>Residues                       | Reference |
|--|-----------------------------------|---|---|-----------|
| ((1,2,3,4-<br>tetrahydroacridin<br>-9-<br>yl)amino)ethyl(3-<br>nitrophenyl)<br>carbamate (6k)      | Acetylcholinester<br>ase (AChE)   | Not Specified<br>(IC50: 22.15 nM)             | Not Specified                                 | [1][2]    |
| ((1,2,3,4-<br>tetrahydroacridin<br>-9-<br>yl)amino)ethyl(3-<br>nitrophenyl)<br>carbamate (6k)      | Butyrylcholineste<br>rase (BuChE) | Not Specified<br>(IC50: 16.96 nM)             | Not Specified                                 | [1][2]    |
| 2-((1,2,3,4-<br>tetrahydroacridin<br>-9-<br>yl)amino)ethyl(4-<br>methoxyphenyl)-<br>carbamate (6b) | Butyrylcholineste<br>rase (BuChE) | Not Specified<br>(Selectivity<br>Index: 0.12) | Not Specified                                 | [1][2]    |
| Biphenyl-<br>substituted<br>Carbamate<br>Variant   | Acetylcholinester ase (AChE)      | -37.64 to -39.31<br>kJ mol <sup>-1</sup>      | π–π interactions<br>with aromatic<br>residues | [3]       |
| N- phenylcarbamate derivatives (piperidine derivatives 1-3)  | Acetylcholinester<br>ase (AChE)   | Not Specified                                 | Trp84, Tyr334,<br>Ser122, Tyr70,<br>Trp279    | [4]       |



Experimental Protocols: In Silico Docking of Carbamate Derivatives

The methodologies employed in the in silico docking of carbamate derivatives generally follow a standardized workflow. Below is a detailed protocol synthesized from multiple studies on carbamate-based inhibitors.[3][4]

- 1. Ligand and Protein Preparation:
- Ligand Preparation: The 3D structures of the carbamate derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently optimized using a quantum chemistry package like Gaussian, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G+(d,p)).[3] The optimized structures are saved in a suitable format (e.g., .pdbqt) for docking.
- Protein Preparation: The crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is retrieved from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Hydrogen atoms and Gasteiger charges are added to the protein structure using software like AutoDockTools.[3]
- 2. Molecular Docking:
- Software: Commonly used software for molecular docking includes AutoDock Vina, ArgusLab, Molegro Virtual Docker, and Hex-Cuda.[3]
- Grid Box Definition: A grid box is defined around the active site of the protein to encompass
  the binding pocket. The dimensions and coordinates of the grid box are crucial for guiding
  the docking simulation.
- Docking Simulation: The prepared ligands are docked into the active site of the prepared protein. The docking software explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.
- Covalent Docking (for pseudo-irreversible inhibitors): For carbamate derivatives that act as pseudo-irreversible inhibitors, a covalent docking approach is employed to model the

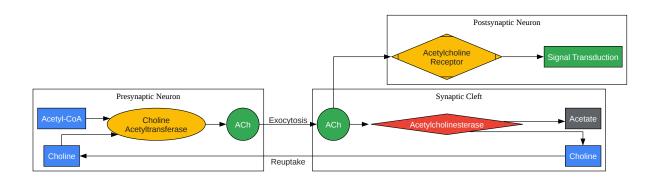


covalent bond formation with a specific residue in the active site (e.g., Serine in the catalytic triad of cholinesterases).[1]

#### 3. Analysis of Docking Results:

- Binding Energy/Docking Score: The docking results are ranked based on the calculated binding energies or docking scores, with more negative values indicating a higher binding affinity.
- Interaction Analysis: The best-ranked poses are visually inspected to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions,  $\pi$ - $\pi$  stacking) between the ligand and the protein residues. This analysis is typically performed using visualization software like PyMOL or Discovery Studio.

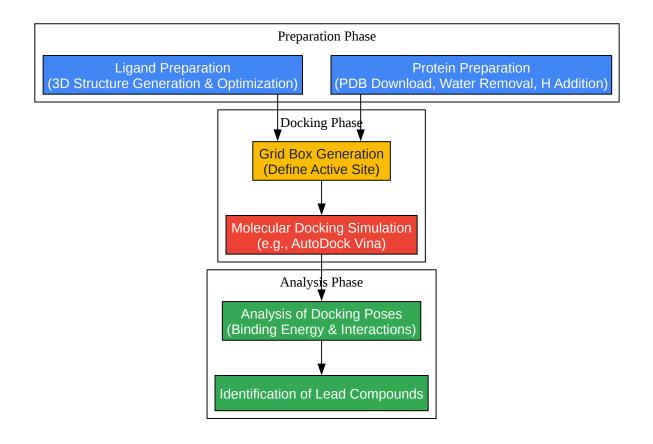
### **Visualizations**



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Caption: Cholinergic Signaling Pathway and the Role of Acetylcholinesterase.





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Caption: General Workflow for In Silico Molecular Docking Studies.

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